5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are noted for their diverse biological activities and potential applications in pharmaceuticals. The compound is characterized by a pyrazole ring fused to a pyridine structure, with a carboxylic acid functional group at the 3-position and a dimethylamino group at the 5-position.
This compound is classified under heterocyclic organic compounds, specifically within the category of nitrogen-containing heterocycles. Pyrazolo[1,5-a]pyridines are recognized for their structural similarity to purines, which allows them to interact with biological systems effectively. They have been investigated for various therapeutic potentials, including antitumor and antimicrobial activities .
The synthesis of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods:
The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.
The molecular structure of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid can be represented as follows:
These structural components contribute to its chemical reactivity and biological activity .
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid often involves interaction with specific biological targets:
Research indicates that modifications in the side chains or functional groups can significantly alter its potency against specific targets .
These properties are crucial for determining its suitability for various applications in drug formulation and development.
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific applications:
The therapeutic exploration of pyrazolo[1,5-a]pyridines accelerated significantly in the 2010s, driven by urgent needs for novel anti-infective agents. A pivotal 2015 study demonstrated that pyrazolo[1,5-a]pyridine-3-carboxamide derivatives exhibited nanomolar potency (MIC = 5.6–287.9 nM) against both drug-susceptible Mycobacterium tuberculosis H37Rv and multidrug-resistant strains (MDR-TB). Compound 5k (5-methoxy derivative) emerged as a standout candidate with MIC values of 11.1 nM against H37Rv and 5.6 nM against H37Ra, coupled with low cytotoxicity (VERO IC₅₀ >100 μM) and significant in vivo bacterial burden reduction [1]. This breakthrough validated the scaffold's potential against challenging targets and stimulated diversification efforts.
By 2019, research advanced toward optimizing resistance profiles against first-line anti-TB drugs. Second-generation derivatives featuring diaryl side chains demonstrated extraordinary potency against rifampicin-resistant (rRMP) and isoniazid-resistant (rINH) strains. Compound 6j achieved MIC values of <0.002 μg/mL against both H37Rv and rRMP, while maintaining >25,000 selectivity index in Vero cells—a potency leap exceeding earlier clinical candidates like TMC207 (MIC = 0.020 μg/mL) [4]. Concurrently, synthetic methodology expansions enabled installation of diverse pharmacophores at C-3, including heterocyclic, aliphatic, and aryl substituents, broadening the scaffold's applicability beyond anti-infectives into oncology and cardiovascular disease [5].
Table 1: Key Milestones in Pyrazolo[1,5-a]pyridine-Based Drug Discovery
Year | Development | Key Compound | Biological Activity | Reference |
---|---|---|---|---|
2015 | Anti-TB carboxamides | 5k | MIC = 11.1 nM (H37Rv), 5.6 nM (H37Ra) | [1] |
2019 | Diaryl derivatives for MDR-TB | 6j | MIC <0.002 μg/mL (rRMP & H37Rv), SI >25,000 | [4] |
2020 | Fluorescence properties exploration | 4a-g series | ε up to 20,593 M⁻¹cm⁻¹, ϕF up to 0.97 | [7] |
2022 | Broad therapeutic activity review | Multiple | Antimicrobial, anticancer, CNS applications | [9] |
This specific carboxylic acid derivative (CAS# 1354961-87-7, MW 205.21 g/mol) serves as a central molecular hub for structural elaboration due to its three distinct modifiable regions: the C-3 carboxylic acid, C-5 dimethylamino group, and fused bicyclic core. The carboxylic acid moiety provides a handle for amide coupling or isosteric replacement, enabling rapid generation of peptidomimetics or prodrugs. Meanwhile, the C-5 dimethylamino group acts as a potent electron-donor, significantly influencing the scaffold's electronic properties with a measured pKₐ of ~5.2 for the conjugate acid, making it partially protonated at physiological pH and enhancing solubility [2] [3]. This amphoteric character (acidic and basic centers) supports bidirectional optimization strategies—improving membrane permeability through esterification while maintaining aqueous solubility via the tertiary amine.
The compound's structural features enable three key diversification strategies:
Table 2: Key Structural Features and Their Functional Roles
Structural Element | Physicochemical Properties | Medicinal Chemistry Functions |
---|---|---|
C-3 Carboxylic Acid | pKₐ ≈ 4.1; Hydrogen bond donor/acceptor | Salt formation, amide conjugation, metal coordination |
C-5 Dimethylamino Group | pKₐₕ ≈ 5.2; Strong electron-donor (σₚ = -0.83) | Solubility enhancement, intramolecular charge transfer |
Fused Bicyclic Core | π-deficient system; Dipole moment ~4.2 D | π-π Stacking, planar interaction with hydrophobic pockets |
C-7 Position | Highest electron density (HOMO -6.8 eV) | Electrophilic substitution, cross-coupling diversification |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0